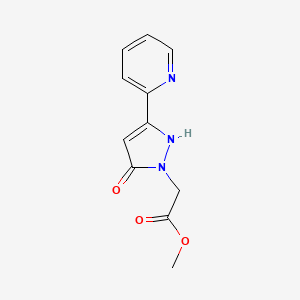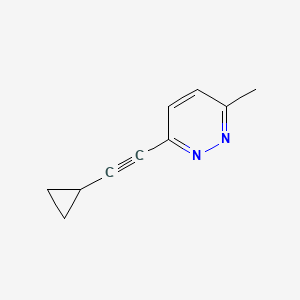
3-(Cyclopropylethynyl)-6-methylpyridazine
説明
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted using computational chemistry .科学的研究の応用
Synthesis Approaches
Synthesis of 3-bromo-6-methylpyridazine : The study by Bing-wei (2008) describes the preparation of 3-bromo-6-methylpyridazine, a compound closely related to 3-(Cyclopropylethynyl)-6-methylpyridazine. This synthesis involves cyclization, dehydrogenation, and substitution reactions, providing insights into potential synthetic routes for similar compounds (Xin Bing-wei, 2008).
Thermal Cyclization of Pyridazinylhydrazones : How and Parrick (1976) explored the thermal cyclization of 6-methylpyridazin-3-ylhydrazones, resulting in 3-substituted 6-methyl-s-triazolo[4,3-b]pyridazines. This research offers insights into the thermal behavior of pyridazine derivatives, which may be relevant to 3-(Cyclopropylethynyl)-6-methylpyridazine (Pow-Yui How & J. Parrick, 1976).
Free Radical Chlorination of Methyl Derivatives of Pyridine : The study by Rubina et al. (1989) on the chlorination of methylazines, including methylpyridines, provides information on the reactivity of methylpyridazine derivatives under chlorination conditions. This could be relevant to the chemical behavior of 3-(Cyclopropylethynyl)-6-methylpyridazine (K. Rubina et al., 1989).
Quinolone Analogues Synthesis : Kurasawa et al. (2005) investigated the synthesis of 3-Heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones, which are structurally similar to 3-(Cyclopropylethynyl)-6-methylpyridazine. This research could provide insight into the synthesis of analogous compounds (Y. Kurasawa et al., 2005).
Dynamic NMR Study of Trimethylplatinum(IV) Halide Complexes : Abel et al. (1994) studied the 1,2-metallotropic shifts in complexes containing 3-methylpyridazine. This research could offer insights into the coordination chemistry and dynamic behavior of similar pyridazine derivatives (E. Abel et al., 1994).
Pyridazine N-oxides : Ogata and Kanō (1963) investigated the properties of 3-methylpyridazine N-oxides. This study provides valuable information on the chemical behavior of pyridazine derivatives under oxidation conditions, which could be relevant for understanding the reactivity of 3-(Cyclopropylethynyl)-6-methylpyridazine (M. Ogata & H. Kanō, 1963).
Synthesis of Quaternary Ammonium Salts : Vanden Eynde et al. (2001) researched the synthesis of extended π-systems from methyldiazines and aromatic aldehydes, which may provide insights into the chemical properties and reactivity of 3-(Cyclopropylethynyl)-6-methylpyridazine (J. Vanden Eynde et al., 2001).
Research on the Synthesis of Chlorinated Pyridazines : Studies by Shao-juan (2012) and Chun-shen (2009) on the synthesis of chlorinated pyridazines, such as 3-chloro-4-methylpyridazine, provide valuable insights into the synthesis and potential applications of chlorinated pyridazine derivatives (Yang Shao-juan, 2012); (Zhao Chun-shen, 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(2-cyclopropylethynyl)-6-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-6-10(12-11-8)7-5-9-3-4-9/h2,6,9H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTXSPNVIXZIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C#CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylethynyl)-6-methylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



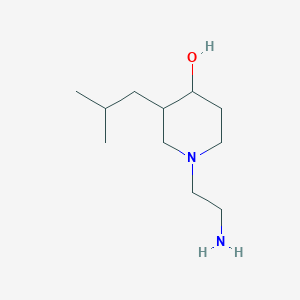

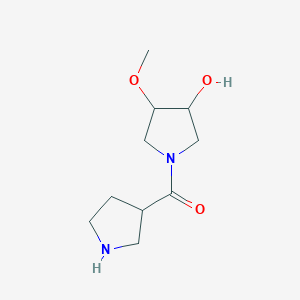

![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)
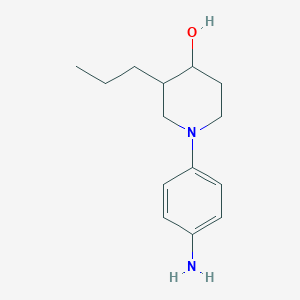
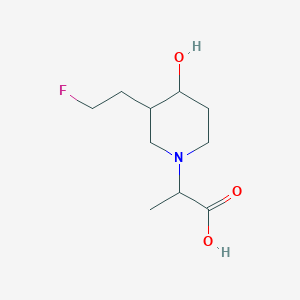
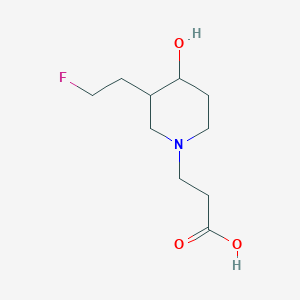
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491286.png)
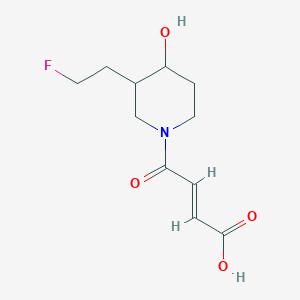
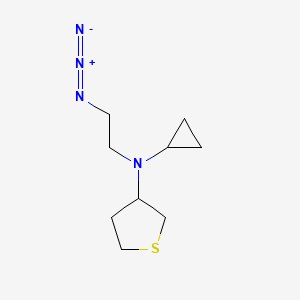
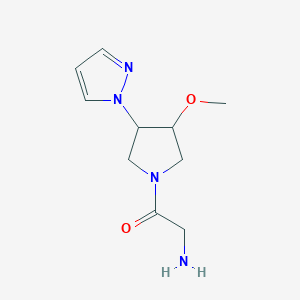
![(2-(4-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1491294.png)
